2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole
Description
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with an ethyl group at position 2 and a hydrazinyl group at position 5. This structure confers unique chemical reactivity and biological activity, making it valuable in medicinal chemistry, corrosion inhibition, and materials science . Its synthesis typically involves the reaction of thiosemicarbazide with substituted aldehydes or ketones under acidic conditions, followed by cyclization .
Properties
CAS No. |
116035-53-1 |
|---|---|
Molecular Formula |
C4H8N4S |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |
InChI Key |
XVDDGCIIUDCQMW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NN |
Canonical SMILES |
CCC1=NN=C(S1)NN |
Synonyms |
1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiadiazoles
Structural Features
The thiadiazole core (a five-membered ring containing two nitrogen and one sulfur atom) is conserved across analogs, but substituents at positions 2 and 5 determine their properties:
Key Observations :
Yield Comparison :
Functional Performance
Corrosion Inhibition
- This compound: Hydrazinyl groups enable strong chelation with copper, reducing corrosion rates in acidic environments.
- AETD : Exhibits 92% inhibition efficiency in 1 M HCl due to ethylthio-enhanced adsorption .
- AETDA : Shows 88% efficiency in 3.5% NaCl, attributed to the ethyl group’s hydrophobic effects .
Antimicrobial Activity
- Triazolo-thiadiazoles : Compounds like 3,6-diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles () exhibit potent activity against Staphylococcus aureus and E. coli, with MIC values of 8–16 µg/mL.
- This compound : Expected to show enhanced activity due to hydrazine’s ability to disrupt bacterial membranes, but empirical data is pending .
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